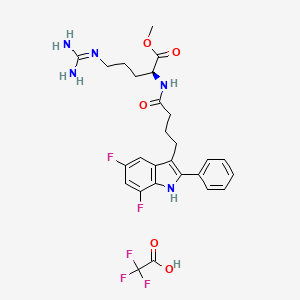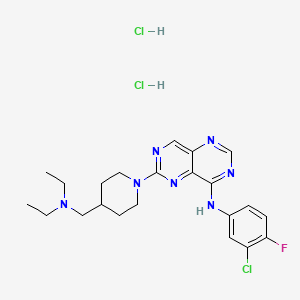
tc-i 2000
概述
描述
TC-I 2000: 是一种化学化合物,以其作为瞬时受体电位melastatin 8型 (TRPM8) 通道阻断剂的作用而闻名。 该化合物在科学研究中尤为重要,因为它能够抑制TRPM8通道的激活,而TRPM8通道参与各种生理过程,包括冷觉和疼痛觉 .
科学研究应用
化学: 在化学领域,TC-I 2000 被用作研究 TRPM8 通道的性质和功能的工具。 它有助于了解通道激活和抑制的机制 .
生物学: 在生物学研究中,this compound 用于研究 TRPM8 通道在细胞过程中的作用。 它在研究冷觉和疼痛觉以及这些通道调节的其他生理功能方面特别有用 .
医学: 在医学研究中,this compound 因其潜在的治疗应用而受到探索。 它正在被研究,以了解其在管理与 TRPM8 通道功能障碍相关的疾病中的作用,例如慢性疼痛和某些类型的癌症 .
工业: 在工业领域,this compound 用于开发新药和治疗剂。 它调节 TRPM8 通道的能力使其成为药物研究和开发中的宝贵化合物 .
作用机制
分子靶标和途径: TC-I 2000 通过阻断 TRPM8 通道发挥作用,TRPM8 通道是参与冷觉和疼痛觉的离子通道。 该化合物与 TRPM8 通道结合并抑制其激活,从而调节这些通道调节的生理过程 .
生化分析
Biochemical Properties
TC-I 2000 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) channel family . The nature of this interaction involves the inhibition of the channel, preventing its activation . This interaction is specific and potent, with an IC50 value of 53 nM .
Cellular Effects
In cells expressing the rTRPM8 channel, such as CHO cells, this compound has been shown to inhibit the activation of the channel . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, as TRPM8 channels are involved in a variety of physiological functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the TRPM8 channel, inhibiting its activation . This can lead to changes in gene expression and cellular function, as the TRPM8 channel plays a role in various signaling pathways.
准备方法
合成路线和反应条件: TC-I 2000 的合成涉及 N-(4-氟苯基)-3,4-二氢-1-[4-(三氟甲基)苯基]-2(1H)-异喹啉甲酰胺的反应。 反应条件通常包括使用二甲基亚砜 (DMSO) 和乙醇等溶剂。 该化合物通过一系列步骤合成,确保高纯度和高产率 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保化合物的纯度和一致性。 生产过程经过优化,以实现高效率和成本效益 .
化学反应分析
反应类型: TC-I 2000 主要经历取代反应,这是由于存在氟苯基和三氟甲基苯基等官能团。 这些反应在受控条件下由卤素和亲核试剂等试剂促进 .
常用试剂和条件:
试剂: 卤素,亲核试剂
条件: 受控温度和压力,使用 DMSO 和乙醇等溶剂
主要产物: 这些反应形成的主要产物包括 this compound 的各种取代衍生物,这些衍生物保留了化合物的核心结构,同时表现出不同的功能特性 .
相似化合物的比较
类似化合物:
- AP 18
- 油酰丝氨酸
- 白芷素
- ASP7663
- WS-3
- (-)-薄荷醇
- AS1269574
- M8-B 盐酸盐
独特性: TC-I 2000 由于其作为 TRPM8 通道阻断剂的高效力和选择性而独一无二。 它的 IC50 值为 53 纳摩尔,使其成为最有效的 TRPM8 通道抑制剂之一。 这种高水平的效力和选择性使 this compound 与其他类似化合物区分开来 .
属性
IUPAC Name |
N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCDUDFEGFKKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are TRP channels, and why are they of interest for drug development?
A: TRP channels are a superfamily of cation channels involved in various sensory processes, including thermosensation, pain perception, and taste. [, ] These channels are attractive drug targets for various conditions, including chronic pain, inflammation, and respiratory diseases. [, ]
Q2: Can you explain the significance of identifying selective TRPM8 antagonists?
A: While TRPM8 agonists show potential for managing pain and itch, the discovery of potent and selective antagonists is crucial for several reasons. Firstly, antagonists can help dissect the specific roles of TRPM8 in different physiological and pathological processes. Secondly, they can serve as valuable tools to counter potential side effects associated with excessive TRPM8 activation. []
Q3: How are fluorescent dyes used to study pore-forming proteins like some TRP channels?
A: Fluorescent dyes are valuable tools for studying pore-forming proteins, including some TRP channels. These dyes can be used to: * Evaluate channel functionality: By monitoring dye influx or efflux through the channel pore, researchers can assess whether the channel is open or closed and study its activation or inhibition. []* Determine biophysical properties: Fluorescent dyes can help determine channel pore size, ion selectivity, and other biophysical properties. []
Q4: The research mentions the potential for genetic variations in TRP channels to contribute to pain disorders. Can you elaborate on this?
A: Research suggests that genetic variations in TRP channels, including those encoding for TRPA1, TRPM8, and TRPV1, might contribute to individual differences in pain sensitivity and susceptibility to neuropathic pain. [] Identifying these variations could pave the way for personalized pain management strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)
![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)



![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)
